molecular formula C23H28N2O2 B11226594 N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide

N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11226594
M. Wt: 364.5 g/mol
InChI Key: QOHIMFFMQKPBOO-UHFFFAOYSA-N
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Description

N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, where morpholine is reacted with formaldehyde and a phenyl-containing compound to form the morpholin-4-ylmethyl derivative . This intermediate is then coupled with a cyclopentane carboxamide derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its unique combination of a cyclopentane carboxamide group with a morpholine and phenyl ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H28N2O2/c26-22(23(12-4-5-13-23)20-6-2-1-3-7-20)24-21-10-8-19(9-11-21)18-25-14-16-27-17-15-25/h1-3,6-11H,4-5,12-18H2,(H,24,26)

InChI Key

QOHIMFFMQKPBOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4

Origin of Product

United States

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